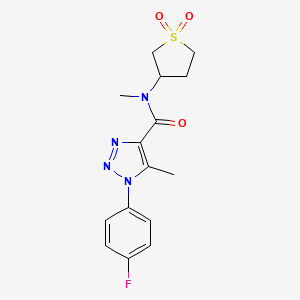![molecular formula C11H14BrNO4 B2863089 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide CAS No. 1351605-27-0](/img/structure/B2863089.png)
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromine atom and a carboxamide group The compound also contains a hydroxyoxan-4-ylmethyl group attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide can be achieved through a multi-step process:
Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.
Formation of Carboxamide: The 5-bromo-furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-hydroxyoxan-4-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the furan ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyoxan-4-ylmethyl group may play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
5-bromo-furan-2-carboxamide: Lacks the hydroxyoxan-4-ylmethyl group, making it less versatile in biological interactions.
N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide is unique due to the presence of both the bromine atom and the hydroxyoxan-4-ylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c12-9-2-1-8(17-9)10(14)13-7-11(15)3-5-16-6-4-11/h1-2,15H,3-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZYVGVXMJGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
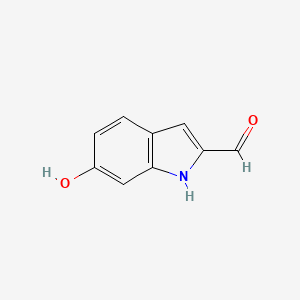
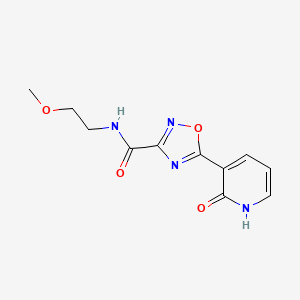
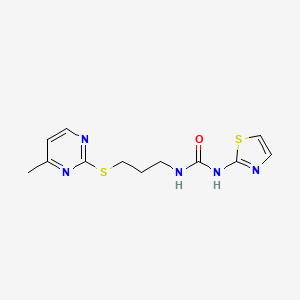
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2863014.png)
![3-phenyl-5-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2863015.png)
![N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2863018.png)
![2,5-dichloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2863019.png)
![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2863020.png)
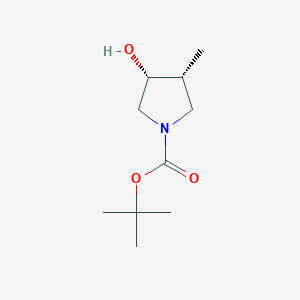
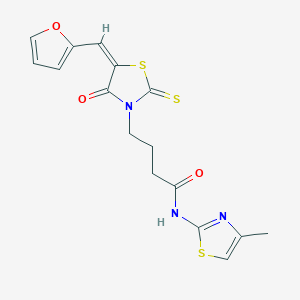
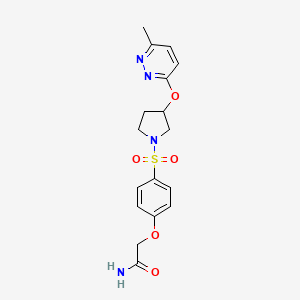
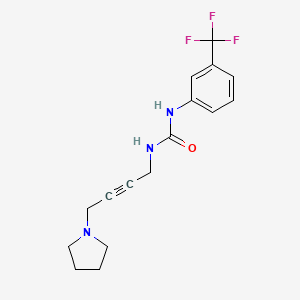
![5-({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}sulfanyl)-1H-1,2,4-triazole](/img/structure/B2863027.png)
